3,3-二甲基-2'-氟丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,3-Dimethyl-2'-fluorobutyrophenone is a chemical of interest in various fields of research, particularly in the synthesis of novel compounds with potential applications in medicine and materials science. While the provided papers do not directly discuss 3,3-Dimethyl-2'-fluorobutyrophenone, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related fluorophores and neuroleptic agents provides a foundation for understanding the synthetic routes that could be applied to 3,3-Dimethyl-2'-fluorobutyrophenone. For instance, the synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, which are emissive in the NIR spectral region, demonstrates the potential for creating compounds with specific optical properties . Additionally, the labelling of neuroleptic butyrophenones with carbon-14 for metabolic studies indicates the use of isotopic labelling in the synthesis of complex molecules, which could be a technique applicable to the study of 3,3-Dimethyl-2'-fluorobutyrophenone metabolism .

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride, provides a template for understanding the molecular structure of 3,3-Dimethyl-2'-fluorobutyrophenone . Single-crystal X-ray analysis is a powerful tool for determining the space structure of molecules, which is crucial for predicting their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The formation and reactions of related compounds, such as 2,3-dimethylene-2,3-dihydrothiophene, can shed light on the reactivity of 3,3-Dimethyl-2'-fluorobutyrophenone . The generation of reactive intermediates and their subsequent [4+2] cycloadditions are examples of chemical transformations that could be relevant when considering the reactivity of 3,3-Dimethyl-2'-fluorobutyrophenone in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The reaction of α,α-dibromobutyrophenone with dimethyl benzylidenemalonate, leading to the formation of a cyclopropane derivative, highlights the importance of understanding the steric and electronic effects of substituents on the core structure of a compound . These effects can influence the boiling point, solubility, stability, and reactivity of the compound, which are all critical parameters for the practical application of 3,3-Dimethyl-2'-fluorobutyrophenone.

科学研究应用

孕激素受体调节剂

- 孕激素受体拮抗剂:对 3,3-二烷基-5-芳氧吲哚衍生物的研究,在结构上与 3,3-二甲基-2'-氟丁酮相关,揭示了它们作为孕激素受体 (PR) 调节剂的潜力。这些化合物显示出在女性医疗保健中的应用前景,包括避孕、治疗子宫肌瘤、子宫内膜异位症和某些乳腺癌。一种特定的化合物 WAY-255348 在动物模型中表现出有效的 PR 拮抗活性及避孕作用 (Fensome 等人,2008)。

分析化学

- 蛋白质和核酸检测的氟照相术:已经开发出一种使用二甲亚砜中的 2,5-二苯基恶唑的方法来检测聚丙烯酰胺凝胶中的氚,当用氚标记用于生化研究时,该技术与 3,3-二甲基-2'-氟丁酮等化合物相关 (Bonner & Laskey, 1974)。

酶抑制

- 水解酶抑制剂:与 3,3-二甲基-2'-氟丁酮的结构相关的氟代酮已被研究为水解酶的抑制剂。这些化合物,包括 3,3-二氟-6,6-二甲基-2-庚酮,已显示出对乙酰胆碱酯酶的显着抑制活性,表明在神经化学和药物开发中具有潜在应用 (Gelb 等人,1985)。

荧光探针和成像

- 近红外荧光团:BF2螯合的 3,3'-二甲基-5,5'-二芳基氮杂二吡咯亚甲基,与 3,3-二甲基-2'-氟丁酮具有结构基序,已经合成并且在近红外 (NIR) 光谱中发射。由于这些化合物在 NIR 区域具有高量子产率,因此它们在生物成像中很有用,有助于通过共聚焦显微镜进行细胞摄取和可视化 (Wu & O’Shea, 2013)。

多巴胺受体研究

- 用于多巴胺受体的放射性碘化丁酮:对丁酮衍生物的研究,包括与 3,3-二甲基-2'-氟丁酮相关的衍生物,探索了它们在多巴胺受体研究中的应用。已评估 2'-碘哌啶酮等化合物对多巴胺受体的亲和力,为神经学研究放射性配体的开发提供了见解 (Nakatsuka 等人,1987)。

安全和危害

属性

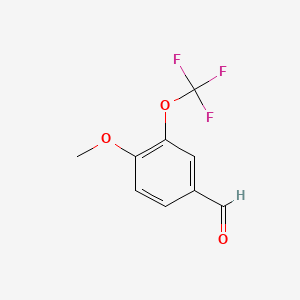

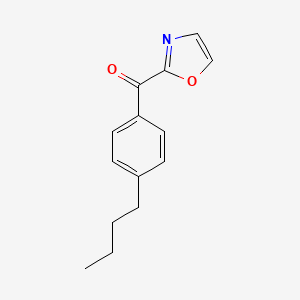

IUPAC Name |

1-(2-fluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAGLACKEKPELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642400 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2'-fluorobutyrophenone | |

CAS RN |

898764-70-0 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)